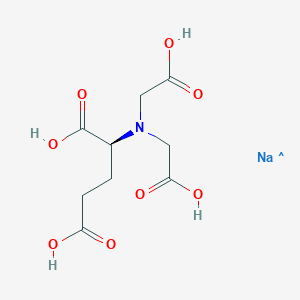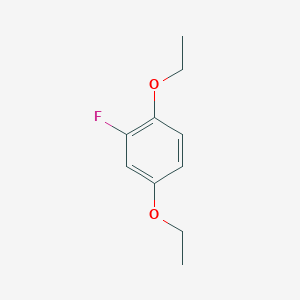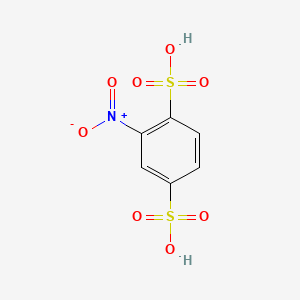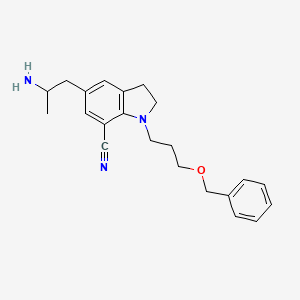
5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile is a synthetic organic compound that belongs to the indoline class of chemicals This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The compound also features a benzyloxypropyl group and an aminopropyl group attached to the indoline core, as well as a carbonitrile group at the 7-position of the indoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-nitrobenzylamine derivative, under reducing conditions.
Introduction of the Benzyloxypropyl Group: The benzyloxypropyl group can be introduced through an alkylation reaction using a suitable benzyloxypropyl halide and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through a reductive amination reaction using a suitable aminopropylamine and a reducing agent, such as sodium cyanoborohydride.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanide in dimethylformamide for nucleophilic substitution, electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indoline core, such as indole-2,3-diones.
Reduction: Reduced derivatives of the indoline core, such as indoline-2,3-dihydro derivatives.
Substitution: Substituted derivatives of the indoline core, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, the aminopropyl group can interact with amine receptors, while the benzyloxypropyl group can enhance the compound’s binding affinity and selectivity. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile can be compared with other similar compounds, such as:
5-(2-Aminopropyl)indoline-7-carbonitrile: Lacks the benzyloxypropyl group, which may result in different binding affinity and selectivity.
1-(3-Benzyloxypropyl)indoline-7-carbonitrile: Lacks the aminopropyl group, which may result in different biological activity.
5-(2-Aminopropyl)-1-(3-methoxypropyl)indoline-7-carbonitrile: Contains a methoxypropyl group instead of a benzyloxypropyl group, which may result in different chemical properties and reactivity.
Propriétés
IUPAC Name |
5-(2-aminopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDLYCEXANTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
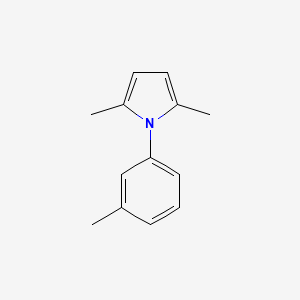

![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
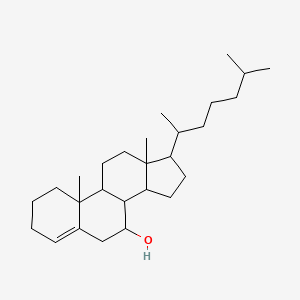
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
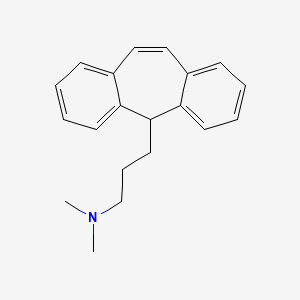


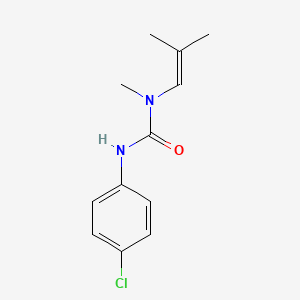
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
